molecular formula C8H9ClFN B1498761 4-chloro-2-fluoro-N,N-dimethylaniline CAS No. 914635-85-1

4-chloro-2-fluoro-N,N-dimethylaniline

Cat. No. B1498761
CAS RN: 914635-85-1
M. Wt: 173.61 g/mol
InChI Key: TXJLHDSSYMUMFL-UHFFFAOYSA-N
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Description

4-chloro-2-fluoro-N,N-dimethylaniline (CFDA) is a chemical compound that belongs to the family of anilines. It is widely used in scientific research applications, especially in the field of organic chemistry.

Scientific Research Applications

Fluorescent Probes

4-chloro-2-fluoro-N,N-dimethylaniline could potentially be used in the development of fluorescent probes . Fluorescent probes are powerful tools with vast potential for application in chemical biology . They are used in various research areas, including studies of subcellular localization and mechanisms of action of bioactive compounds . The fluorescence emission of these probes can be measured with great sensitivity, versatility, and quantitative capacity .

Drug Discovery

This compound could be used in drug discovery . The specific characteristics of fluorophores, a group to which this compound may belong, have boosted their investigation in various research areas . The necessity of fluorescent tags applicable in different studies has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Cell Imaging

4-chloro-2-fluoro-N,N-dimethylaniline could be used in cell imaging . Fluorescent probes, which this compound could potentially be used to create, are widely used in cell imaging . This allows researchers to visualize cellular processes, aiding in the understanding of cellular function and the identification of potential therapeutic targets .

Environmental Analysis

This compound could be used in environmental analysis . Fluorescent probes, which can be created using this compound, are used in environmental analysis . They can be used to detect and quantify the presence of specific molecules, providing valuable information about environmental conditions .

Nonlinear Optical Single Crystals

4-chloro-2-fluoro-N,N-dimethylaniline could potentially be used in the development of nonlinear optical single crystals . These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . They lead to good macroscopic NLO response and high molecular hyperpolarizability .

Communication Technologies

This compound could be used in the design of devices in communication technologies . Organic materials with donor–acceptor π conjugation having nonlinear optical (NLO) properties are important in the design of devices in communication technologies .

Mechanism of Action

properties

IUPAC Name

4-chloro-2-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLHDSSYMUMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654206
Record name 4-Chloro-2-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-fluoro-N,N-dimethylaniline

CAS RN

914635-85-1
Record name 4-Chloro-2-fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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